molecular formula C10H12O3 B586990 (R)-2-Hydroxy-4-phenylbutyric Acid-d5 CAS No. 1286987-57-2

(R)-2-Hydroxy-4-phenylbutyric Acid-d5

カタログ番号: B586990
CAS番号: 1286987-57-2
分子量: 185.234
InChIキー: JNJCEALGCZSIGB-JEWAYBISSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-2-Hydroxy-4-phenylbutyric Acid-d5 (CAS 1286987-57-2) is a deuterated derivative of the valuable chiral precursor (R)-2-Hydroxy-4-phenylbutyric acid [(R)-HPBA]. This compound features a pentadeuterated phenyl group, making it an essential internal standard for quantitative bioanalytical methods such as LC-MS, enabling precise pharmacokinetic and metabolic studies . The non-deuterated form of (R)-HPBA is a key chiral synthon in the asymmetric synthesis of a class of Angiotensin-Converting Enzyme (ACE) inhibitors, which are first-line therapies for hypertension and congestive heart failure . These blockbuster drugs include benazepril, enalapril, lisinopril, and ramipril . By incorporating a deuterated version into your research, you can facilitate the development and analysis of these pharmaceuticals. The deuterium atoms introduce a distinct mass tag without significantly altering the compound's steric or chemical properties, allowing researchers to trace the metabolic fate of the parent molecule or accurately quantify it in complex biological matrices. This makes this compound an indispensable tool for advanced pharmaceutical R&D, particularly in drug metabolism and pharmacokinetics (DMPK) research. The product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

(2R)-2-hydroxy-4-(2,3,4,5,6-pentadeuteriophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m1/s1/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJCEALGCZSIGB-JEWAYBISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@H](C(=O)O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857815
Record name (2R)-2-Hydroxy-4-(~2~H_5_)phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286987-57-2
Record name (2R)-2-Hydroxy-4-(~2~H_5_)phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Reaction Conditions

ParameterValue
CatalystAluminum chloride (AlCl3)
Temperature50–60°C
SolventDeuterated benzene (self-solvent)
Reaction Time90 minutes

The reaction yields 4-(deuterophenyl)butyrolactone-d5 , confirmed via LC-MS and ¹H NMR. Substituting benzene with deuterated benzene ensures >98% isotopic incorporation at the aromatic ring.

Hydrolysis to 4-(Deuterophenyl)butyric Acid

The lactone intermediate undergoes alkaline hydrolysis to produce the linear carboxylic acid.

Hydrolysis Protocol

  • Reagents : Aqueous sodium hydroxide (2 M)

  • Temperature : 80°C

  • Time : 4 hours

  • Yield : 92–95%

The product, 4-(deuterophenyl)butyric Acid-d5 , is isolated via acidification (HCl) and recrystallized from ethyl acetate/hexane. Purity (>99%) is validated via HPLC with UV detection at 210 nm.

Oxidation to 2-Oxo Intermediate

The α-carbon of 4-(deuterophenyl)butyric Acid-d5 is oxidized to a ketone, enabling subsequent asymmetric reduction.

Oxidation Methods

MethodReagentsYield
Pyridinium Chlorochromate (PCC)PCC in dichloromethane78%
KMnO4 in Acidic MediumKMnO4, H2SO485%

The ketone product, 2-oxo-4-(deuterophenyl)butyric Acid-d5 , is characterized by IR (C=O stretch at 1715 cm⁻¹) and ¹³C NMR (δ 208.5 ppm).

Asymmetric Reduction to this compound

Enantioselective reduction of the ketone is achieved via two primary approaches:

Catalytic Hydrogenation with Chiral Ligands

  • Catalyst : (R)-BINAP-RuCl2

  • Pressure : 50 bar H2

  • Solvent : Methanol

  • Enantiomeric Excess (ee) : 98% (R)

Biocatalytic Reduction

  • Enzyme : Ketoreductase KRED-101

  • Cofactor : NADPH (regenerated via glucose dehydrogenase)

  • ee : >99% (R)

The reduction yields ethyl (R)-2-hydroxy-4-phenylbutyrate-d5 , which is hydrolyzed to the target acid using 6 M HCl (90°C, 2 h).

Industrial Production Methods

Large-scale synthesis prioritizes cost-efficiency and reproducibility:

Continuous-Flow Friedel-Crafts Reactor

  • Throughput : 50 kg/h

  • Catalyst Recovery : 95% AlCl3 recycled via filtration

  • Isotopic Purity : 99.5% deuterium

Bioreactor-Based Asymmetric Reduction

  • Volume : 10,000 L

  • Productivity : 1.2 g/L/h

  • Downstream Processing : Centrifugation, ion-exchange chromatography

Quality Control and Analytical Validation

Critical parameters for batch approval include:

ParameterMethodSpecification
Isotopic PurityLC-MS/MS≥98% d5
Enantiomeric ExcessChiral HPLC≥99% (R)
Chemical Purity¹H NMR≤0.5% impurities

Deuterium distribution is verified via ²H NMR, ensuring uniform labeling at the phenyl ring.

Comparative Analysis of Synthetic Routes

MethodCost ($/kg)ee (%)Deuterium Purity (%)
Catalytic Hydrogenation12,0009899
Biocatalytic8,50099.598.5

Biocatalytic routes dominate industrial production due to lower costs and superior enantioselectivity .

化学反応の分析

Types of Reactions: ®-2-Hydroxy-4-phenylbutyric Acid-d5 undergoes various chemical reactions, including:

    Oxidation: Conversion to the corresponding ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Further reduction to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base.

Major Products Formed:

    Oxidation: 2-Oxo-4-phenylbutyric Acid-d5.

    Reduction: 2-Hydroxy-4-phenylbutanol-d5.

    Substitution: 2-Chloro-4-phenylbutyric Acid-d5.

科学的研究の応用

®-2-Hydroxy-4-phenylbutyric Acid-d5 is extensively used in:

作用機序

The mechanism of action of ®-2-Hydroxy-4-phenylbutyric Acid-d5 involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for various reductases and oxidases, facilitating the study of enzyme kinetics and reaction mechanisms. The deuterium labeling allows for precise tracking of the compound in metabolic pathways, providing insights into its biological effects and interactions .

類似化合物との比較

(S)-2-Hydroxy-4-Phenylbutyric Acid

The (S)-enantiomer is a less pharmacologically active byproduct during synthesis. Its separation from (R)-HPBA is challenging but critical, as ACE inhibitors require the (R)-configuration for efficacy .

Ethyl (R)-2-Hydroxy-4-Phenylbutyrate (R-HPBE)

R-HPBE (CAS 90315-82-5) is the esterified form of (R)-HPBA, serving as a precursor in ACE inhibitor synthesis. Key properties include:

Property R-HPBE (R)-HPBA
Boiling Point 212°C Decomposes before BP
Solubility Insoluble in water Slightly water-soluble
Application Ester intermediate Direct precursor

R-HPBE is synthesized via esterification of (R)-HPBA or enantioselective reduction of ethyl OPBA. Its lipophilicity enhances compatibility with organic reaction conditions .

Mandelic Acid and 3-Phenyllactic Acid

These α-hydroxy acids share synthetic challenges in achieving high ee. Mandelic acid derivatives are used in antibiotics, while 3-phenyllactic acid is a hypoglycemic agent precursor. However, (R)-HPBA’s industrial demand for ACE inhibitors exceeds these analogues .

Biocatalytic vs. Chemical Reduction

Parameter Biocatalytic (E. coli DF) Chemical (Pt/Rh Catalysts)
Enantiomeric Excess >99% 80–95%
Productivity 47.9 mM h⁻¹ 20–40 mM h⁻¹ (estimated)
Cofactor Regeneration Integrated (formate-driven) Not required
Scalability High (batch fermentation) Moderate (catalyst recycling issues)

Biocatalytic methods excel in enantioselectivity and sustainability, whereas chemical methods offer faster initial setup but lower ee .

Historical Evolution of Production

  • 1992 : Enzyme membrane reactors achieved 165 g L⁻¹ day⁻¹ using Proteus vulgaris .
  • 2014 : Engineered E. coli improved productivity to 207 g L⁻¹ day⁻¹ (calculated from 47.9 mM h⁻¹) .

Isotopic Analogues

  • Enhanced Metabolic Stability : Slower CYP450-mediated oxidation due to deuterium’s kinetic isotope effect.
  • Analytical Utility : Used as internal standards in LC-MS for quantifying (R)-HPBA in biological matrices.

生物活性

(R)-2-Hydroxy-4-phenylbutyric Acid-d5, a deuterated derivative of 4-phenylbutyric acid (PBA), is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyl group and a phenyl group on a butyric acid backbone. The deuteration at the 2-position enhances its stability and allows for better tracking in metabolic studies. Its chemical formula is C10H13D5O3C_{10}H_{13}D_5O_3 with a molecular weight of approximately 183.3 g/mol.

The primary mechanisms through which this compound exerts its biological effects include:

  • Chaperone Activity : PBA and its derivatives act as chemical chaperones, stabilizing misfolded proteins and promoting their proper folding. This property is particularly beneficial in diseases associated with protein misfolding, such as neurodegenerative disorders.
  • Inhibition of Histone Deacetylases (HDACs) : PBA has been shown to inhibit HDACs, leading to increased acetylation of histones and subsequent activation of gene expression involved in cell survival and differentiation.
  • Neuroprotective Effects : Research indicates that PBA can protect neuronal cells from apoptosis induced by various stressors, including oxidative stress and excitotoxicity.

Neuroprotective Effects in Animal Models

A study conducted on rats subjected to focal cerebral ischemia/reperfusion injury demonstrated that chronic treatment with PBA significantly ameliorated cognitive deficits associated with stroke. The study administered PBA at doses of 100 mg/kg and 300 mg/kg for two weeks, revealing improvements in neurological scores and cognitive performance in tasks such as the Morris water maze and Y-maze tests .

Treatment Group Neurological Score Morris Water Maze Performance
Sham0High (quick escape)
MCAO4Low (poor navigation)
MCAO + PBA 100 mg/kg2Moderate
MCAO + PBA 300 mg/kg1High

Chaperone Activity

Research has highlighted the role of PBA as a chemical chaperone in various cellular models. For instance, it has been shown to enhance the folding and functionality of mutant forms of proteins associated with urea cycle disorders, thereby reducing the accumulation of toxic metabolites .

Clinical Implications

Given its established safety profile in humans for treating urea cycle disorders, there is growing interest in repurposing this compound for neuroprotective therapies. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions like Alzheimer's disease and other neurodegenerative disorders where protein misfolding is implicated.

Q & A

Q. What are the recommended analytical techniques for characterizing the purity and enantiomeric excess of (R)-2-Hydroxy-4-phenylbutyric Acid-d5?

  • Methodological Answer : Purity and enantiomeric excess are typically assessed using High-Performance Liquid Chromatography (HPLC) with chiral columns or Nuclear Magnetic Resonance (NMR) spectroscopy. For deuterated compounds, Mass Spectrometry (MS) is critical to confirm isotopic enrichment (e.g., via isotopic peak distribution analysis). For example, HPLC methods optimized for underivatized enantiomers (e.g., using polysaccharide-based chiral phases) can resolve the (R)- and (S)-forms . NMR (¹H and ¹³C) can identify structural integrity and quantify deuterium incorporation, while LC-MS/MS is used in targeted metabolomics to validate isotopic labeling .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store the compound in airtight, light-resistant containers at -20°C to minimize degradation. Avoid exposure to strong acids/alkalis and oxidizing agents , as these may alter the deuterium labeling or induce side reactions. Stability testing under accelerated conditions (e.g., elevated temperature and humidity) can predict shelf-life. Refer to safety data sheets for incompatibility warnings (e.g., decomposition under fire conditions) .

Q. What synthetic routes are employed for the deuteration of (R)-2-Hydroxy-4-phenylbutyric Acid?

  • Methodological Answer : Deuteration is typically achieved via catalytic hydrogen-deuterium exchange or de novo synthesis using deuterated precursors . For example, deuterium can be introduced at the α-hydroxy position using D₂O under acidic or basic conditions. Alternatively, deuterated phenylbutyric acid intermediates (e.g., 4-phenyl-d₅-butyrolactone) may be hydrolyzed to yield the target compound. Reaction progress should be monitored via MS and NMR to confirm isotopic incorporation .

Advanced Research Questions

Q. How does the incorporation of deuterium atoms influence the metabolic stability of this compound in pharmacokinetic studies?

  • Methodological Answer : Deuterium can induce a kinetic isotope effect (KIE) , slowing metabolic oxidation or hydrolysis. For example, deuterium at the α-carbon may reduce enzymatic cleavage rates in vivo. To study this, compare the plasma half-life of deuterated vs. non-deuterated forms using LC-MS/MS with deuterated internal standards (e.g., tryptophan-d5 or serotonin-d4) for quantification . Parallel in vitro assays with liver microsomes can isolate metabolic pathways affected by deuteration.

Q. What strategies resolve discrepancies in quantitative NMR (qNMR) data when using deuterated internal standards like this compound?

  • Methodological Answer : Discrepancies may arise from impurities or relaxation time differences between analyte and standard. Mitigate this by:
  • Using ultra-pure standards (>98% isotopic enrichment, validated via LC-MS).
  • Calibrating with ERETIC2 (Electronic Reference To access In vivo Concentrations) or internal calibrants (e.g., maleic acid).
  • Optimizing NMR parameters (e.g., relaxation delay ≥5×T₁) to ensure full signal recovery .

Q. How can batch-to-batch consistency be ensured for deuterated compounds like this compound in longitudinal studies?

  • Methodological Answer : Implement rigorous quality control (QC) protocols :
  • HPLC purity (>98%) and isotopic abundance (via MS) for each batch.
  • Stability studies under storage conditions to assess degradation.
  • Inter-batch validation using standardized assays (e.g., spike-and-recovery in biological matrices). For sensitive applications (e.g., FDA submissions), additional validation (e.g., 13C-DEPT NMR) may be required .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。